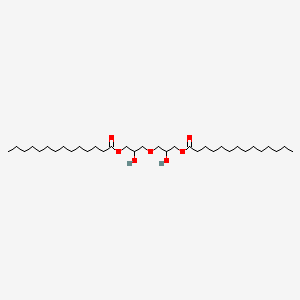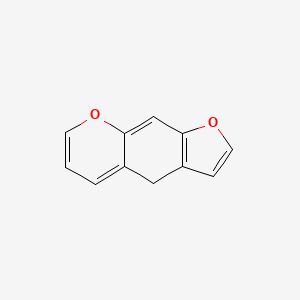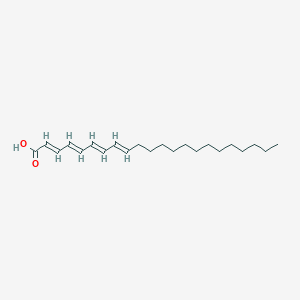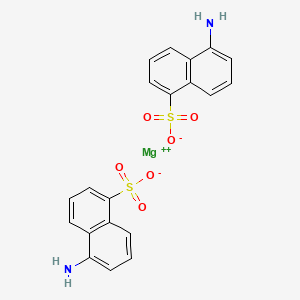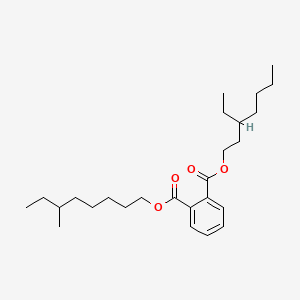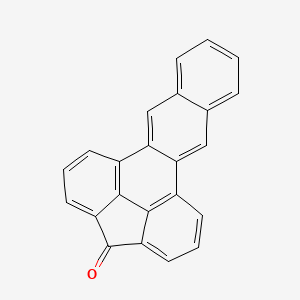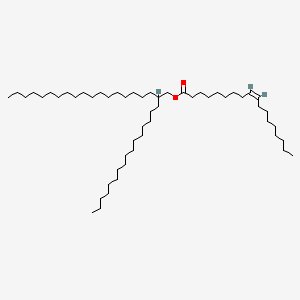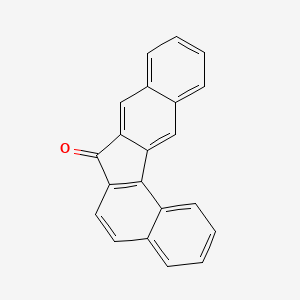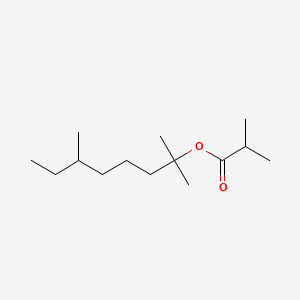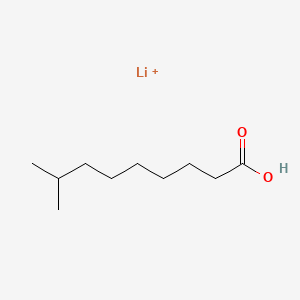
Lithium tert-decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tert-decanoate is an organolithium compound with the molecular formula C10H21LiO2. It is a lithium salt of tert-decanoic acid and is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is particularly valued for its stability and reactivity, making it a useful tool in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium tert-decanoate can be synthesized through the reaction of tert-decanoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:
C10H21COOH+LiOH→C10H21COOLi+H2O
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tert-decanoic acid with lithium carbonate in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Lithium tert-decanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve aprotic solvents like THF.
Addition Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out at low temperatures to control the reaction rate.
Deprotonation: Reagents include weak acids, and the reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Nucleophilic Substitution: Alkylated products.
Addition Reactions: Alcohols or other carbonyl derivatives.
Deprotonation: Corresponding lithium salts of the acids.
Aplicaciones Científicas De Investigación
Lithium tert-decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of lithium tert-decanoate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming lithium salts, and can also participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of carbon-lithium bonds, which are highly reactive and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Lithium tert-butoxide: Similar in structure but with a tert-butyl group instead of a tert-decanoyl group.
Lithium tert-pentoxide: Similar but with a tert-pentyl group.
Lithium tert-hexoxide: Similar but with a tert-hexyl group.
Uniqueness: Lithium tert-decanoate is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter-chain lithium alkoxides. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications.
Propiedades
Número CAS |
84878-38-6 |
|---|---|
Fórmula molecular |
C10H20LiO2+ |
Peso molecular |
179.2 g/mol |
Nombre IUPAC |
lithium;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.Li/c1-9(2)7-5-3-4-6-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1 |
Clave InChI |
GQCPOSUDBHNWJA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


